molecular formula C7H9N3O B6618054 5H,6H,7H,8H-pyrido[3,4-c]pyridazin-3-ol CAS No. 1341035-09-3

5H,6H,7H,8H-pyrido[3,4-c]pyridazin-3-ol

Cat. No.: B6618054
CAS No.: 1341035-09-3
M. Wt: 151.17 g/mol
InChI Key: ZSYBGJJLEBFLDW-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-Pyrido[3,4-c]pyridazin-3-ol is a bicyclic heterocyclic compound featuring fused pyridine and pyridazine rings. The numbering system indicates that the pyridazine ring is fused to the pyridine ring at positions 3 and 4 of the pyridine moiety. This compound is part of a broader class of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their structural diversity and bioactivity .

Key Properties (from Enamine Ltd, 2021):

Property Value
Molecular Formula C₉H₁₅ClF₃NO₂
Molecular Weight 261.67 g/mol
CAS Number EN300-27735372
Structural Features Bicyclic system with hydroxyl

Properties

IUPAC Name

5,6,7,8-tetrahydro-2H-pyrido[3,4-c]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-7-3-5-1-2-8-4-6(5)9-10-7/h3,8H,1-2,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYBGJJLEBFLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=NNC(=O)C=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401229532
Record name 5,6,7,8-Tetrahydropyrido[3,4-c]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401229532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341035-09-3
Record name 5,6,7,8-Tetrahydropyrido[3,4-c]pyridazin-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1341035-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydropyrido[3,4-c]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401229532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-pyrido[3,4-c]pyridazin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with hydrazine derivatives, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 5H,6H,7H,8H-pyrido[3,4-c]pyridazin-3-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-pyrido[3,4-c]pyridazin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can introduce functional groups like halogens or alkyl groups.

Scientific Research Applications

5H,6H,7H,8H-pyrido[3,4-c]pyridazin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-pyrido[3,4-c]pyridazin-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved can include modulation of signal transduction pathways or interference with cellular processes.

Comparison with Similar Compounds

Substituted Pyridazin-3(2H)-ones

Compounds like 5-chloro-6-phenylpyridazin-3(2H)-one () share the pyridazinone core but lack the fused pyridine ring. Key differences include:

  • Substituents : Chloro and phenyl groups at positions 5 and 6 enhance electrophilicity and steric bulk compared to the hydroxyl group in the target compound .
  • Synthetic Routes: Alkylation with halides (e.g., ) or oxidation with H₂O₂ () are common methods for modifying pyridazinones, whereas the fused pyrido-pyridazine system likely requires multi-step cyclization .

Methylthio-Substituted Pyridazinones

Compounds such as 2-substituted 6-methylthio[2,3-d]pyridazin-7(6H)-ones () feature sulfur-containing substituents. The methylthio group increases lipophilicity, contrasting with the polar hydroxyl group in 5H,6H,7H,8H-pyrido[3,4-c]pyridazin-3-ol. This difference impacts solubility and metabolic stability .

Positional Isomers and Fused Systems

Pyrido[2,3-c]pyridazine Derivatives

The patent compound 3-{...}-5H,6H,7H,8H-pyrido[2,3-c]pyridazine () is a positional isomer of the target compound.

Pyrazole-Fused Triazines/Tetrazines

Compounds like pyrazole[3,4-e]-1,2,4-triazines () differ in their heterocyclic core but share synthetic strategies involving cyclization of substituted precursors. These systems often exhibit enhanced aromaticity and rigidity compared to pyrido-pyridazines .

Physicochemical and Spectroscopic Properties

IR and NMR Data

  • IR: Pyridazinones () show carbonyl stretches near 1676 cm⁻¹, absent in the target compound due to the hydroxyl group.
  • ¹H NMR : Methylthio groups in analogues () resonate at δ 2.5–3.0 ppm, whereas the hydroxyl proton in the target compound would appear downfield (δ 5–6 ppm) .

Solubility and Stability

  • The fused pyrido-pyridazine system likely has lower aqueous solubility than simpler pyridazinones due to increased hydrophobicity.
  • The hydroxyl group may improve stability via intramolecular hydrogen bonding .

Biological Activity

5H,6H,7H,8H-pyrido[3,4-c]pyridazin-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound 5H,6H,7H,8H-pyrido[3,4-c]pyridazin-3-ol belongs to the class of pyridazinones, characterized by a fused bicyclic structure. Its molecular formula is C7H8N4OC_7H_8N_4O, and it exhibits a unique arrangement of nitrogen atoms which contributes to its biological activity.

Biological Activities

Recent studies have highlighted various biological activities associated with 5H,6H,7H,8H-pyrido[3,4-c]pyridazin-3-ol and its derivatives:

  • Antimicrobial Activity : Pyridazinone derivatives have shown significant antimicrobial properties against a range of pathogens. For instance, certain derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Potential : The compound has been investigated for its anticancer properties. Research indicates that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specific derivatives have been noted for their ability to target various oncogenic pathways .
  • Anti-inflammatory Effects : Studies have reported that pyridazinone derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential use in treating inflammatory diseases .
  • Cardiovascular Effects : Some derivatives are being explored for their cardioprotective effects. They may act as phosphodiesterase inhibitors, which can enhance cardiac function and offer therapeutic benefits in heart failure .

Table 1: Summary of Biological Activities of Pyridazinone Derivatives

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains and fungi ,
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth ,
Anti-inflammatoryInhibits COX and LOX enzymes; reduces inflammation ,
CardiovascularPotential phosphodiesterase inhibitors; improves cardiac function ,

Case Study: Anticancer Activity

A notable study evaluated the anticancer effects of a series of pyridazinone derivatives against human breast cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, demonstrating potent cytotoxicity. The mechanism was linked to the activation of apoptotic pathways mediated by caspase enzymes .

Case Study: Anti-inflammatory Mechanism

Another research focused on the anti-inflammatory activity of 5H,6H,7H,8H-pyrido[3,4-c]pyridazin-3-ol derivatives in an animal model of arthritis. The treated group showed a significant reduction in paw swelling and serum levels of inflammatory markers compared to controls. Histological analysis revealed decreased synovial inflammation and joint destruction .

Synthesis Methods

The synthesis of 5H,6H,7H,8H-pyrido[3,4-c]pyridazin-3-ol typically involves multi-step reactions starting from simple precursors through methods such as:

  • One-pot synthesis : Recent advancements have introduced environmentally friendly one-pot reactions that simplify the synthesis process while maintaining high yields.
  • Cyclization reactions : Various cyclization techniques are employed to form the pyridazine ring system effectively.

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